![molecular formula C22H18N2O3S B2983674 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide CAS No. 313647-70-0](/img/structure/B2983674.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole derivatives are a class of compounds that have been studied for their potential medicinal properties . They are characterized by a benzene ring fused to a thiazole, which is a ring containing nitrogen and sulfur .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be complex and varies based on the specific substituents attached to the benzothiazole core .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present on the benzothiazole core .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific substituents present on the benzothiazole core .科学的研究の応用
Synthesis and Antifungal Applications
One notable application of compounds structurally related to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide involves their synthesis for potential antifungal applications. In a study, a series of compounds were synthesized by reacting 5-(bromoacetyl) salicylamide with various thioureas and thioalkylamides, leading to the formation of 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides. These compounds, including structural analogs of the compound , were characterized by IR, (1)H-NMR, and mass spectral data and screened for their antifungal activity, highlighting the potential use of these compounds in developing antifungal agents (Narayana et al., 2004).
Anticonvulsant and Sedative-Hypnotic Properties
Another research domain involves evaluating the anticonvulsant and sedative-hypnotic properties of 4-thiazolidinone derivatives, which share a common structural motif with this compound. A study detailed the design, synthesis, and pharmacological evaluation of such derivatives as agonists of benzodiazepine receptors, with some compounds exhibiting considerable anticonvulsant activity in animal models. This research underscores the potential therapeutic applications of structurally related compounds in the management of convulsive disorders (Faizi et al., 2017).
Photochemical Properties for Cancer Treatment
Furthermore, the synthesis and characterization of benzothiazole derivatives have been explored for their photochemical properties, which are crucial for applications in photodynamic therapy (PDT) for cancer treatment. A study synthesized a zinc phthalocyanine derivative substituted with benzothiazole-based groups, exhibiting high singlet oxygen quantum yield. This property is significant for the Type II mechanism in PDT, indicating the relevance of such compounds in developing effective cancer treatments (Pişkin et al., 2020).
Molecular Structure and Intermolecular Interactions
The study of molecular structure and intermolecular interactions is another area of application. For instance, N-3-hydroxyphenyl-4-methoxybenzamide, a compound with structural similarity, was synthesized and characterized, with its molecular structure determined through single crystal X-ray diffraction and DFT calculations. This research aids in understanding the influence of intermolecular interactions on molecular geometry, contributing to the design of compounds with desired physicochemical properties (Karabulut et al., 2014).
作用機序
Target of Action
The compound N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide, also known as N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-ethoxybenzamide, has been found to have potent anti-inflammatory and anti-tubercular activities . The primary targets of this compound are the cyclooxygenase (COX) enzymes and the DprE1 enzyme in Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its targets and brings about significant changes. In the case of COX enzymes, it inhibits their activity . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . By inhibiting these enzymes, the compound effectively suppresses the biosynthesis of prostaglandins, thereby exerting its anti-inflammatory effects .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition disrupts the production of prostaglandins, which are key mediators of inflammation. By suppressing prostaglandin production, the compound can alleviate inflammation and its associated symptoms.
Result of Action
The inhibition of COX enzymes by the compound leads to a decrease in the production of prostaglandins . This results in the alleviation of inflammation, as prostaglandins are key mediators of inflammatory responses. Additionally, the compound has shown potent inhibitory activity against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent .
Safety and Hazards
将来の方向性
Research into benzothiazole derivatives is ongoing, and these compounds continue to be studied for their potential medicinal properties . Future research may focus on optimizing the synthesis of these compounds, studying their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical trials .
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-2-27-16-10-7-14(8-11-16)21(26)23-15-9-12-19(25)17(13-15)22-24-18-5-3-4-6-20(18)28-22/h3-13,25H,2H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOCKJRWLIENGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
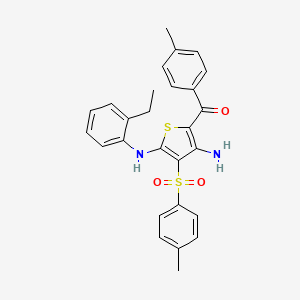
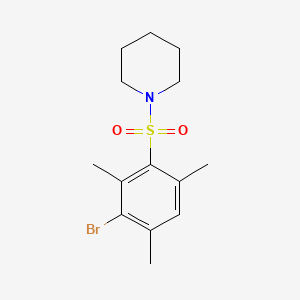
![(3S,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2983597.png)
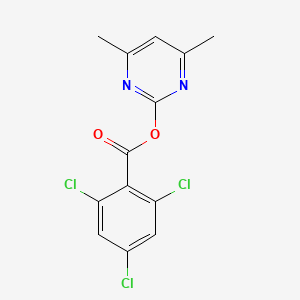
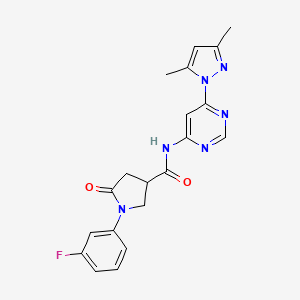
![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-N-[(6-methoxynaphthalen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B2983602.png)
![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide](/img/no-structure.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2983604.png)
![2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2983605.png)
![2-Amino-2-[3-(2,6-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2983607.png)
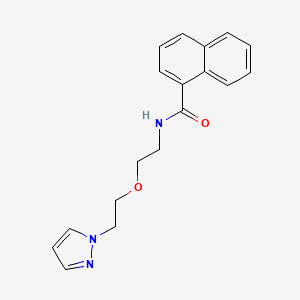
![14-Methoxy-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-2(7),13(18),14,16-tetraene-3,5-dione](/img/structure/B2983610.png)

![N-[(5-Chloropyrazin-2-yl)methyl]-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2983614.png)
